Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
Description
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride (CID 213439; molecular formula C₂₀H₂₄ClNO₂) is a piperidine derivative featuring a propyl linker substituted with an o-phenoxyphenoxy group (a biphenyl ether with oxygen bridges at the ortho positions) and a terminal piperidine ring. The hydrochloride salt enhances solubility and stability.
Properties
CAS No. |
24591-47-7 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[3-(2-phenoxyphenoxy)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-10-18(11-4-1)23-20-13-6-5-12-19(20)22-17-9-16-21-14-7-2-8-15-21;/h1,3-6,10-13H,2,7-9,14-17H2;1H |
InChI Key |
JGGABGKSJGDTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of piperidine with a propyl chain bearing two phenoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: Medically, this compound has potential applications as an analgesic and anesthetic agent. Its structure allows it to interact with central nervous system receptors, providing pain relief and sedation.
Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to analgesic and anesthetic effects by inhibiting the transmission of pain signals.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several piperidine-based derivatives, particularly those with aryloxy-propyl-piperidine frameworks. Below is a comparative analysis:
Table 1: Structural Comparison
Key Structural Differences :
- Aryl Group: The target compound’s o-phenoxyphenoxy group introduces steric bulk and lipophilicity compared to Pitolisant’s 4-chlorophenyl group or simpler aryl substituents in HBK derivatives.
- Linker Flexibility: The propyl chain is conserved across analogs, but ether vs.
Pharmacological and Functional Insights
Histamine H₃ Receptor Antagonism :
- Pitolisant (BF2.649): Binds H₃R with Kᵢ = 0.16 nM , showing high selectivity over other histamine receptors. Its piperidine ring replaces imidazole, reducing CYP450 interactions .
- Target Compound: The o-phenoxyphenoxy group may enhance hydrophobic interactions in the H₃R binding pocket (similar to Pitolisant’s chlorophenyl group) but could reduce affinity due to steric hindrance.
Topoisomerase 1 (Top1) Inhibition :
- Piperidine derivatives with aminopropyl side chains (e.g., compounds 21–23 in ) show +++ Top1 activity.
- The target compound lacks an aminopropyl chain, suggesting weaker Top1 inhibition (analogous to compounds 15/24 in with + activity) .
Dual Targeting (H₃R/MAO-B) :
- Compound 23 (4-chlorophenoxy-propyl-piperidine) inhibits MAO-B (IC₅₀ = 0.89 µM) and H₃R (Kᵢ = 54 nM), demonstrating dual activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Research Implications and Gaps
Receptor Specificity: The o-phenoxyphenoxy group’s impact on H₃R vs. other GPCRs (e.g., sigma receptors, ) remains unexplored.
Synthetic Feasibility : highlights low yields (13–54%) for analogous piperidine-aryloxy derivatives, suggesting challenges in scaling synthesis.
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